molecular formula C6H2Cl3I B2484251 1,2,4-Trichloro-3-iodobenzene CAS No. 38411-20-0

1,2,4-Trichloro-3-iodobenzene

Cat. No.: B2484251
CAS No.: 38411-20-0
M. Wt: 307.34
InChI Key: OQMMMNSQFMXSBX-UHFFFAOYSA-N
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Description

1,2,4-Trichloro-3-iodobenzene is an aromatic compound that belongs to the class of halogenated benzenes It is characterized by the presence of three chlorine atoms and one iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trichloro-3-iodobenzene can be synthesized through various methods. One common approach involves the halogenation of benzene derivatives. For instance, the compound can be prepared by the iodination of 1,2,4-trichlorobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trichloro-3-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the iodine or chlorine atoms are replaced by other substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

    Oxidation Reactions: The iodine atom in this compound can be oxidized to form iodoxybenzene derivatives. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms, resulting in the formation of less halogenated benzene derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, nitric acid, and sulfuric acid are commonly used under acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives depending on the substituent introduced.

    Oxidation: Products include iodoxybenzene derivatives.

    Reduction: Products include less halogenated benzene derivatives.

Scientific Research Applications

1,2,4-Trichloro-3-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of halogenated aromatic compounds’ effects on biological systems. It serves as a model compound for understanding the behavior of similar halogenated compounds in biological environments.

    Medicine: Research into the potential therapeutic applications of halogenated benzene derivatives includes their use as antimicrobial agents or in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,4-Trichloro-3-iodobenzene involves its interaction with molecular targets through halogen bonding and electrophilic aromatic substitution. The compound’s halogen atoms can form halogen bonds with nucleophilic sites on target molecules, influencing their reactivity and stability. Additionally, the compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring’s electron density is altered, affecting the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Trichloro-4-iodobenzene
  • 1,2,5-Trichloro-3-iodobenzene
  • 1,3,5-Trichloro-2-iodobenzene

Uniqueness

1,2,4-Trichloro-3-iodobenzene is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. Compared to other trichloroiodobenzene isomers, the position of the chlorine and iodine atoms on the benzene ring influences the compound’s reactivity in substitution, oxidation, and reduction reactions. This unique arrangement makes it a valuable compound for studying the effects of halogenation on aromatic compounds’ chemical behavior.

Biological Activity

1,2,4-Trichloro-3-iodobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article explores its antimicrobial properties, cytotoxicity, and other relevant biological effects, supported by data tables and research findings from diverse sources.

Chemical Structure

This compound has the molecular formula C6H2Cl3I. The presence of multiple halogen atoms significantly influences its chemical reactivity and biological interactions.

Overview

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. The effectiveness of this compound can be attributed to the structural arrangement of its halogen substituents.

Minimum Inhibitory Concentration (MIC)

A study investigating the antimicrobial properties of polyhalogenated benzenes found that this compound showed significant inhibition against several microorganisms. The Minimum Inhibitory Concentration (MIC) values for this compound against different bacterial strains are summarized in Table 1.

Compound Bacillus subtilis Micrococcus luteus Pseudomonas aeruginosa Candida albicans
This compound100 µg/mL100 µg/mL800 µg/mLNot tested

The results indicate that this compound is particularly effective against Bacillus subtilis and Micrococcus luteus with an MIC of 100 µg/mL .

Cell Line Testing

Cytotoxicity assessments have been conducted using various human cancer cell lines to evaluate the potential therapeutic applications of this compound. In one study, the compound was tested against colon adenocarcinoma cell lines:

Cell Line IC50 (µM)
Colo 205>100
Colo 320>100
MRC-5>100

These results suggest that while the compound exhibits antimicrobial properties, it may have limited cytotoxic effects on certain cancer cell lines at higher concentrations .

Antimicrobial Efficacy

A comprehensive study on polyhalogenated compounds highlighted the varying degrees of antimicrobial activity based on the specific halogen substitutions. The study noted that compounds with iodine substituents often exhibited enhanced activity against gram-positive bacteria compared to their brominated or fluorinated counterparts .

Environmental Impact

This compound is also recognized for its environmental persistence and potential toxicity. As a halogenated aromatic compound, it poses risks as an environmental pollutant. Its degradation products may retain biological activity, necessitating further research into its environmental fate and effects on ecosystems .

Properties

IUPAC Name

1,2,4-trichloro-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3I/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMMMNSQFMXSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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